molecular formula C8H13N3O2 B1454484 tert-Butyl 3-amino-1H-pyrazole-1-carboxylate CAS No. 863504-84-1

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

Cat. No. B1454484
CAS RN: 863504-84-1
M. Wt: 183.21 g/mol
InChI Key: SLWKHFGJHAEQPD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance and has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-amino-1H-pyrazole-1-carboxylate” can be represented by the InChI code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) .


Physical And Chemical Properties Analysis

“tert-Butyl 3-amino-1H-pyrazole-1-carboxylate” is a solid substance . It has a molecular weight of 183.21 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Kinase Inhibition for Cancer Research

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: has been utilized in the synthesis of kinase inhibitors . Kinase inhibitors are significant in cancer research as they can interfere with the signaling pathways that promote cancer cell proliferation. Specifically, compounds derived from this chemical have shown potential in targeting the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer .

Synthesis of Agricultural Chemicals

The compound serves as an intermediate in the synthesis of agrochemicals . Its derivatives are being researched for their potential use in creating new pesticides and herbicides that could help in increasing crop yield and protecting plants from pests and diseases.

Pharmaceutical Drug Development

This chemical is a key intermediate in the pharmaceutical industry for the development of new drugs . It is particularly valuable in the synthesis of compounds with potential therapeutic effects against various diseases due to its versatile chemical structure that allows for multiple functionalizations.

Safety and Hazards

The compound is classified as a danger according to the GHS05 pictogram . The hazard statements associated with it are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P280, P305+P351+P338, and P310, which advise wearing protective gloves/clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor if one feels unwell .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge. The compound’s interactions with various enzymes and transport proteins in the body also play a role .

The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Temperature can affect the compound’s solubility and stability. Interactions with other molecules in the environment, such as proteins, lipids, and other drugs, can also influence the compound’s action .

properties

IUPAC Name

tert-butyl 3-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWKHFGJHAEQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679954
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate

CAS RN

863504-84-1
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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